6-Anilino-4-methyl-2H-furo[2,3-H]chromen-2-one
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Overview
Description
6-Anilino-4-methyl-2H-furo[2,3-H]chromen-2-one is a complex organic compound that belongs to the class of furochromones These compounds are characterized by a fused furan and chromone ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Anilino-4-methyl-2H-furo[2,3-H]chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted phenols with furan derivatives under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the furochromone ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
6-Anilino-4-methyl-2H-furo[2,3-H]chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted furochromones.
Scientific Research Applications
6-Anilino-4-methyl-2H-furo[2,3-H]chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: It can be used in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 6-Anilino-4-methyl-2H-furo[2,3-H]chromen-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2H-Furo[2,3-H]chromen-2-one: A closely related compound with a similar core structure but lacking the methyl and phenylamino substituents.
6-Methoxy-2H-furo[2,3-h]chromen-2-one: Another derivative with a methoxy group at the 6-position instead of a phenylamino group.
Isopsoralen: A compound with a similar furochromone structure but different substituents.
Uniqueness
The presence of the 4-methyl and 6-phenylamino groups in 6-Anilino-4-methyl-2H-furo[2,3-H]chromen-2-one distinguishes it from other furochromones
Properties
Molecular Formula |
C18H13NO3 |
---|---|
Molecular Weight |
291.3g/mol |
IUPAC Name |
6-anilino-4-methylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C18H13NO3/c1-11-9-16(20)22-17-13-7-8-21-18(13)15(10-14(11)17)19-12-5-3-2-4-6-12/h2-10,19H,1H3 |
InChI Key |
XYUOZBBFRMIOOV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C3C=COC3=C(C=C12)NC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=O)OC2=C3C=COC3=C(C=C12)NC4=CC=CC=C4 |
Origin of Product |
United States |
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